![molecular formula C₁₅H₂₂ClNO B1146429 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride CAS No. 1214-15-9](/img/structure/B1146429.png)
4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride
Overview
Description
4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride, also known as 4-methyl PBP, is a synthetic cathinone with psychoactive properties . It has been identified in party pills and powders . It is closely related to pyrovalerone, being simply its chain-shortened homologue .
Molecular Structure Analysis
The molecular formula of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is C15H21NO • HCl . The molecular weight is 267.8 . The SMILES representation is O=C(C(N1CCCC1)CC)C2=CC=C©C=C2.Cl .Physical And Chemical Properties Analysis
4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a crystalline solid . It is soluble in DMSO (0.5 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications
Analytical Reference Standard
4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It can be used to identify and analyze substances found at crime scenes or in biological samples .
Stimulant Research
4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a synthetic cathinone with psychoactive properties . It is used in research to understand the effects and mechanisms of stimulants .
Drug Metabolism Studies
The metabolism of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride has been characterized . It can be used in research to understand how the body processes drugs, which is crucial for drug development .
Mass Spectrometry
This compound is used in mass spectrometry, a technique used to identify and quantify molecules in complex samples . It can help researchers understand the composition and structure of different substances .
Designer Drug Research
4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a designer drug . It is used in research to understand the effects of these drugs, their popularity, and their impact on public health .
Neurological Research
As a synthetic cathinone, this compound can be used in neurological research . It can help researchers understand how different substances affect the brain and nervous system .
Pharmacological Studies
This compound can be used in pharmacological studies to understand its effects on the body . This can help in the development of new drugs and therapies .
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQAHAZFKZPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858089 | |
Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride | |
CAS RN |
1214-15-9 | |
Record name | 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.